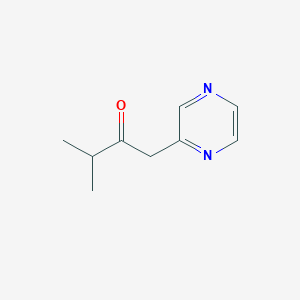

3-Methyl-1-(pyrazin-2-yl)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

6303-74-8 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-methyl-1-pyrazin-2-ylbutan-2-one |

InChI |

InChI=1S/C9H12N2O/c1-7(2)9(12)5-8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

WISWEPICSZRJMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1=NC=CN=C1 |

Origin of Product |

United States |

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Methyl 1 Pyrazin 2 Yl Butan 2 One

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

An HRMS analysis would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula, C₉H₁₂N₂O.

Table 1: Hypothetical HRMS Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 165.1022 | Data not available |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be crucial in confirming the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Fundamental Structural Insights

The ¹H NMR spectrum would be expected to show distinct signals for the pyrazine (B50134) ring protons, the methylene (B1212753) protons adjacent to the pyrazine ring and the ketone, the methine proton of the isobutyl group, and the two diastereotopic methyl groups. The ¹³C NMR spectrum would complement this by showing nine distinct carbon signals, including the carbonyl carbon and the carbons of the pyrazine ring.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | Data not available | Data not available |

| -CH₂- | Data not available | Data not available |

| -CH- | Data not available | Data not available |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | Data not available |

| Pyrazine Carbons | Data not available |

| -CH₂- | Data not available |

| -CH- | Data not available |

Two-Dimensional NMR Experiments for Connectivity and Spatial Relationships

2D NMR experiments such as COSY, HSQC, and HMBC would be indispensable for assembling the molecular structure by establishing proton-proton and proton-carbon correlations. NOESY experiments would reveal through-space interactions, providing insights into the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra would be expected to show characteristic absorption bands for the C=O stretch of the ketone, C-H stretching and bending vibrations of the alkyl groups, and the aromatic C=N and C=C stretching vibrations of the pyrazine ring.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies for Chromophore Characterization

The UV-Vis spectrum would likely exhibit absorptions corresponding to the π→π* and n→π* electronic transitions of the pyrazine chromophore.

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformational Analysis

A single-crystal X-ray diffraction study would provide the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the molecule in the solid state.

Computational Chemistry and Theoretical Modeling of 3 Methyl 1 Pyrazin 2 Yl Butan 2 One

Quantum Mechanical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool to elucidate the fundamental properties of 3-Methyl-1-(pyrazin-2-yl)butan-2-one at the atomic level. These methods provide a theoretical framework for understanding the molecule's geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Energy Landscapes

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this process would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). The optimization would yield the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The presence of rotatable single bonds, such as the one connecting the pyrazine (B50134) ring to the butanone moiety, gives rise to multiple possible conformations. A conformational analysis is crucial to map the potential energy surface and identify the most stable conformers. By systematically rotating these bonds and calculating the corresponding energies, a conformational energy landscape can be constructed. This landscape would reveal the global minimum energy conformer, which is the most likely structure of the molecule, as well as other local minima and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C(pyrazine)-C(methylene) | 1.52 |

| C(methylene)-C(carbonyl) | 1.51 | |

| C(carbonyl)=O | 1.22 | |

| C(carbonyl)-CH(isopropyl) | 1.53 | |

| Bond Angle (°) | C(pyrazine)-C(methylene)-C(carbonyl) | 112.5 |

| C(methylene)-C(carbonyl)-CH(isopropyl) | 118.0 | |

| Dihedral Angle (°) | C(pyrazine)-C(methylene)-C(carbonyl)-CH(isopropyl) | -175.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a DFT geometry optimization.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Energy Gap Calculations

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A larger energy gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring, while the LUMO would likely be centered around the carbonyl group and the pyrazine ring. The calculated energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Note: The data in this table is hypothetical and for illustrative purposes.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. This map provides a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group, highlighting these as sites for potential interactions with electrophiles. The hydrogen atoms would exhibit positive potential.

Reactivity Indices and Local Reactivity Descriptors (e.g., Fukui Functions)

To gain a more quantitative understanding of reactivity, local reactivity descriptors such as Fukui functions can be calculated. mdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com It helps to pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, a high value of the Fukui function for nucleophilic attack (f+) on a particular atom suggests it is a strong electrophilic site.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of this compound.

Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com By comparing the calculated shifts with experimental data, the accuracy of the computed structure can be validated. mdpi.comarxiv.org

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational frequency calculations can predict the vibrational modes of this compound, corresponding to the stretching and bending of its bonds. These predicted frequencies and their intensities can be compared with an experimental IR spectrum.

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the wavelengths at which the molecule absorbs light, which is related to its electronic structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 210.5 |

| C(pyrazine, adjacent to N) | 155.2 |

| C(pyrazine) | 145.8 |

| C(pyrazine) | 143.1 |

| C(pyrazine, adjacent to substituent) | 150.4 |

| -CH₂- | 45.3 |

| -CH(isopropyl) | 41.8 |

| -CH₃(isopropyl) | 18.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. plos.org By simulating the movements of all atoms in the system, MD can reveal how the conformation of this compound changes and how it interacts with its environment, particularly with solvent molecules. nih.gov

MD simulations can be used to explore the conformational landscape in a more dynamic fashion than static calculations. They can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This is crucial for understanding how the solvent influences the molecule's structure and reactivity.

Theoretical Investigations of Electronic and Optical Properties of Pyrazine Derivatives (e.g., Nonlinear Optical Properties)

Computational studies, predominantly employing Density Functional Theory (DFT), have been pivotal in characterizing the electronic and optical properties of the pyrazine scaffold and its derivatives. While specific theoretical data for this compound is not extensively available, the electronic behavior of this molecule can be inferred from computational studies on analogous pyrazine derivatives. The electronic properties of pyrazine derivatives are significantly influenced by the nature and position of substituent groups on the pyrazine ring.

Theoretical calculations reveal that the introduction of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the HOMO-LUMO gap. acs.orgacs.org A smaller energy gap is generally associated with higher chemical reactivity and is a key factor in determining the optical properties of a molecule. ekb.eg For instance, studies on pyrazolyl quinolinone derivatives have shown that strategic placement of substituents can create a "push-pull" system, which is crucial for enhancing nonlinear optical (NLO) properties. ekb.eg

Nonlinear optical properties, such as polarizability (α) and first-order hyperpolarizability (β), are of significant interest for applications in optoelectronics. Computational models have been successfully used to predict these properties for various pyrazine derivatives. ekb.eg The magnitude of these properties is sensitive to molecular geometry and electronic charge distribution. For example, DFT calculations on pyrazolyl quinolinone derivatives have demonstrated that their NLO parameters are comparable to or even exceed those of the prototypical NLO molecule, p-Nitroaniline (PNA). ekb.eg The presence of both an alkyl group (electron-donating) and a ketone group (electron-withdrawing) in this compound suggests that it may also exhibit interesting NLO properties, although dedicated theoretical studies are required for quantification.

Interactive Table: Calculated Electronic and Nonlinear Optical Properties of Representative Heterocyclic Compounds from DFT Studies.

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |

| Pyridine (B92270) | B3LYP/6-31G(d,p) | -6.89 | -0.37 | 6.52 | - | - | acs.orgijcce.ac.ir |

| Pyrazine | B3LYP/6-31G(d,p) | -6.74 | -0.42 | 6.32 | - | - | acs.orgijcce.ac.ir |

| Pyrazolyl quinolinone derivative 1 | B3LYP/6-311++G(d,p) | -5.93 | -2.31 | 3.62 | 239.36 | 1347.54 | ekb.eg |

| Pyrazolyl quinolinone derivative 4 | B3LYP/6-311++G(d,p) | -6.11 | -2.89 | 3.22 | 277.81 | 3850.32 | ekb.eg |

| p-Nitroaniline (PNA) | B3LYP/6-311++G(d,p) | -6.37 | -1.99 | 4.38 | 81.01 | 1148.23 | ekb.eg |

Computational Elucidation of Reaction Mechanisms Involved in Formation or Transformation

Computational chemistry plays a crucial role in unraveling the complex reaction mechanisms leading to the formation of pyrazine derivatives. Alkylpyrazines, such as this compound, are often formed during the Maillard reaction, which involves the reaction of amino acids with reducing sugars. acs.orgresearchgate.netcolab.ws

Theoretical studies, particularly using DFT, have been employed to investigate the formation mechanism of various alkylpyrazines. These studies help in identifying key intermediates, transition states, and reaction pathways. For example, the formation of 2,5-dibenzylpyrazine (B14442423) through the dehydrogenative self-coupling of 2-amino-3-phenylpropane-1-ol has been mechanistically proposed to proceed via initial dehydrogenation of the alcohol, followed by condensation, cyclization, and a final dehydrogenation step to form the aromatic pyrazine ring. nih.gov A similar pathway can be envisaged for other substituted pyrazines.

In the context of the Maillard reaction, computational studies have elucidated the pathways for the formation of key intermediates like α-aminoketones from the Strecker degradation of amino acids. These α-aminoketones can then undergo self-condensation or react with other carbonyl compounds to form dihydropyrazine (B8608421) intermediates, which subsequently oxidize to the corresponding pyrazines. researchgate.net The energy barriers for these reaction steps can be calculated, providing insights into the reaction kinetics and identifying the rate-determining steps.

A computational study on the formation of pyrazinyl bis-azomethines from pyrazine-2-carbaldehyde (B1279537) and hydrazine (B178648) detailed the elementary steps of the reaction, including addition and dehydration. nih.gov The study highlighted the catalytic role of water, methanol, and acetic acid in the reaction mechanism. Such detailed mechanistic understanding is vital for optimizing reaction conditions to favor the formation of desired pyrazine products.

Interactive Table: Computationally Investigated Mechanistic Aspects of Pyrazine Formation.

| Reaction | Computational Method | Key Mechanistic Finding | Role of Catalyst | Reference |

| Formation of pyrazinyl bis-azomethines | DFT | Stepwise addition-dehydration mechanism identified. | Water, methanol, and acetic acid act as catalysts for elementary steps. | nih.gov |

| Dehydrogenative self-coupling of 2-aminoalcohols | Not specified | Formation of a 2,5-dihydropyrazine intermediate followed by dehydrogenation. | Manganese pincer complexes catalyze the reaction. | nih.gov |

| Formation of alkylpyrazines in Maillard reaction | DFT | Identification of deoxyglucosones and ring-forming reactions as key steps. | Not explicitly modeled as a catalyst, but reaction conditions imply thermal catalysis. | researchgate.net |

Analysis of Molecular Interactions and Supramolecular Assemblies Involving 3 Methyl 1 Pyrazin 2 Yl Butan 2 One

Intramolecular Interactions (e.g., Tautomerism, Conformational Preferences)

Intramolecular forces dictate the three-dimensional shape and potential isomeric forms of an individual molecule. For 3-Methyl-1-(pyrazin-2-yl)butan-2-one, these include the dynamic process of tautomerism and the molecule's preferred spatial arrangement.

Tautomerism is a phenomenon where structural isomers, known as tautomers, can readily interconvert. nih.gov For ketones with hydrogen atoms on the adjacent alpha-carbon, keto-enol tautomerism is a common process. masterorganicchemistry.com this compound has two alpha-carbons (C1 and C3) with available protons, allowing for the formation of two potential enol tautomers.

Enol Form 1: (1Z)-3-Methyl-1-(pyrazin-2-yl)but-1-en-2-ol, formed by the removal of a proton from the methylene (B1212753) bridge (C1). This would create a C=C double bond conjugated with the pyrazine (B50134) ring, a stabilizing factor. libretexts.org

Enol Form 2: (2E)-3-Methyl-1-(pyrazin-2-yl)but-2-en-2-ol, formed by the removal of a proton from the methine group (C3).

The equilibrium between the keto and enol forms is highly dependent on factors like the solvent and temperature. masterorganicchemistry.com The enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, for instance between the enolic hydroxyl group and a nitrogen atom of the pyrazine ring. libretexts.org In many simple ketones, the keto form predominates, but conjugation and intramolecular hydrogen bonding can shift the equilibrium towards the enol form. masterorganicchemistry.comlibretexts.org

The molecule's conformational preferences are determined by the rotation around its single bonds, primarily the Cα-Cβ and Cβ-C(ring) bonds. The flexibility of the isobutyl group and the methylene linker allows the molecule to adopt various conformations. The spatial relationship between the pyrazine ring and the carbonyl group is particularly significant. Studies on similar aromatic ketones suggest that a conformation where the carbonyl group is nearly coplanar with the aromatic ring is often favored to maximize electronic interactions, though steric hindrance from the isobutyl group would influence the exact dihedral angles. In a related compound, (2E,3E)-3-(pyrazin-2-yloxyimino)butan-2-one oxime, the non-hydrogen atoms were found to be nearly coplanar, suggesting a preference for planarity in the pyrazine-containing fragment. nih.gov

Intermolecular Interactions in Condensed Phases and Solutions

In liquid and solid states, molecules of this compound interact with each other and with solvent molecules through a variety of non-covalent forces. These interactions determine properties such as solubility, melting point, and crystal packing.

Hydrogen bonding is a critical directional interaction. While the keto form of this compound lacks a strong hydrogen bond donor, it possesses multiple acceptor sites.

Acceptor Sites: The two nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group are all potential hydrogen bond acceptors. A systematic analysis of pyrazine-based ligands in protein structures revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. nih.govresearchgate.net

If the molecule is in its enol tautomeric form, the hydroxyl group (-OH) can act as a hydrogen bond donor. This allows for the formation of intermolecular O-H···N (to the pyrazine) or O-H···O (to the carbonyl of another molecule) bonds. In the solid state, such interactions can lead to the formation of well-defined supramolecular structures like dimers or one-dimensional chains. nih.govmdpi.com For example, in the crystal structure of a related pyrazine derivative, intermolecular O—H⋯N hydrogen bonds link adjacent molecules into a zigzag chain. nih.gov The formation of two-dimensional networks through a combination of O—H⋯N and C—H⋯O bonds has also been observed in co-crystals of tetramethylpyrazine. researchgate.net

| Functional Group | Atom | Role | Comment |

|---|---|---|---|

| Pyrazine Ring | N1 | Acceptor | A primary site for hydrogen bonding. nih.govresearchgate.net |

| Pyrazine Ring | N4 | Acceptor | A primary site for hydrogen bonding. nih.govresearchgate.net |

| Carbonyl Group | O | Acceptor | Can accept hydrogen bonds from donor solvents or molecules. |

| Enol Form | -OH | Donor | Only present in the enol tautomer; enables network formation. nih.gov |

The electron-rich π-system of the pyrazine ring enables it to participate in π-stacking interactions, which are attractive, non-covalent interactions between aromatic rings. youtube.com These interactions are crucial in stabilizing crystal structures and molecular complexes. nih.gov

Theoretical calculations on the pyrazine dimer indicate that several stacked geometries are stable, including sandwich, T-shaped, and various parallel-displaced configurations. worldscientific.com The cross-displaced and T-shaped geometries are often found to be the most stable, with dispersion forces being the primary source of attraction. worldscientific.com The nature of the electrostatic interaction depends heavily on the mutual orientation of the two rings. worldscientific.com Recent studies suggest that the preference for offset or parallel-displaced stacking is driven by a balance between stabilizing dispersion forces and destabilizing Pauli repulsion at short ranges, rather than being solely controlled by quadrupolar electrostatics. chemrxiv.org

In the crystal structure of a similar pyrazine compound, a weak π–π stacking interaction was observed between neighboring pyrazine rings, resulting in the formation of dimers. nih.gov The key parameters for this interaction were a centroid–centroid distance of 4.0432 (15) Å and a perpendicular distance of 3.248 Å. nih.gov

| Interaction Geometry | Parameter | Typical Value | Reference |

|---|---|---|---|

| Parallel-Displaced | Centroid-Centroid Distance | ~4.04 Å | nih.gov |

| Parallel-Displaced | Perpendicular Distance | ~3.25 Å | nih.gov |

| Cross-Displaced (Theoretical) | Binding Energy | ~5.92 kcal/mol | worldscientific.com |

| T-shaped (Theoretical) | Binding Energy | ~4.54 kcal/mol | worldscientific.com |

Van der Waals forces are ubiquitous, short-range interactions arising from temporary fluctuations in electron density. While individually weak, their cumulative effect is substantial in determining the packing efficiency of molecules in the solid state. The branched isobutyl group provides a significant surface area for these interactions.

Hydrophobic interactions describe the tendency of nonpolar molecules or molecular fragments to aggregate in an aqueous environment. researchgate.net This is not a direct attractive force but rather an effect driven by the favorable entropy gain of water molecules when nonpolar surfaces are minimized. peerj.com The alkyl chain of this compound would drive it to associate with other nonpolar molecules or fold in such a way as to minimize its contact with water in aqueous solutions.

Principles of Molecular Recognition and Host-Guest Chemistry with Model Systems

Molecular recognition involves the specific binding of a guest molecule to a complementary host molecule. The functional groups within this compound make it a potential guest for various host systems.

The pyrazine ring is a key feature for recognition. Its nitrogen atoms can act as Lewis bases, coordinating to metal ions within metallo-organic frameworks or metallacrowns. researchgate.net The aromatic π-surface allows it to be included within the hydrophobic cavities of host molecules like cyclodextrins or calixarenes. The combination of hydrogen bond accepting ability and π-stacking potential makes the pyrazine moiety a versatile binder for protein active sites, a principle widely exploited in medicinal chemistry. nih.govnih.gov

Furthermore, pyrazine derivatives have been utilized in the development of chemosensors, where selective binding to a target analyte (the host) triggers a detectable signal. researchgate.netacs.org The host-guest chemistry of coordination compounds often relies on the ability of ligands to participate in hydrogen bonding and π-π interactions to build larger, reversible frameworks capable of adsorbing and exchanging guest solvent molecules. rsc.org The presence of both a hydrogen-bond accepting pyrazine ring and a flexible, hydrophobic tail in this compound suggests it could engage in multi-point interactions with a suitably designed host, leading to selective recognition and complex formation.

Methodologies for Structure Property Relationship Spr Studies of 3 Methyl 1 Pyrazin 2 Yl Butan 2 One Analogues

Quantitative Structure-Property Relationship (QSPR) Modeling Principles

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its properties. nih.govnih.gov This predictive methodology is fundamental in the early stages of discovery, allowing for the estimation of a compound's characteristics even before its synthesis. nih.gov The core of QSPR lies in finding a robust quantitative relationship that can be used to predict the properties of new, unmeasured compounds based on their molecular structure. nih.gov

Selection and Calculation of Molecular Descriptors (e.g., Electronic, Steric, Topological, Quantum Chemical)

The foundation of any QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. wiley.comnih.gov These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. ucsb.edu These are typically derived from quantum chemical calculations. ucsb.edu

Steric Descriptors: These relate to the size and shape of the molecule. Molecular weight is a simple example, while more complex descriptors can be calculated from the 3D conformation of the molecule. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule, considering the connectivity of atoms. They provide information about the branching and arrangement of atoms within the molecule. nih.gov

Quantum Chemical Descriptors: This is a broad class that encompasses descriptors derived from quantum mechanical calculations, providing highly detailed information about the electronic structure and energy of a molecule. nih.gov These calculations can be computationally intensive but offer a high level of accuracy. ucsb.edu

The selection of appropriate descriptors is a critical step, as the quality of the QSPR model is highly dependent on them. nih.gov

Statistical and Machine Learning Methods for Model Development (e.g., Multiple Linear Regression, Partial Least Squares)

Once molecular descriptors are calculated for a set of compounds with known properties, statistical and machine learning methods are employed to build the predictive model. Some commonly used techniques include:

Multiple Linear Regression (MLR): This is a straightforward statistical method that attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (property) by fitting a linear equation to the observed data. youtube.com

Partial Least Squares (PLS): PLS is a powerful statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It reduces the dimensionality of the descriptor space while maximizing the correlation with the property of interest.

Machine Learning Algorithms: A wide array of machine learning algorithms are increasingly being used in QSPR, including Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests. researchgate.netspringernature.com These methods can capture complex, non-linear relationships between structure and property and are often more powerful than traditional statistical techniques, especially for large and complex datasets. researchgate.netauburn.edu

The development of a robust QSPR model involves a general workflow that includes data compilation and curation, model building and evaluation, and analysis of prediction errors. nih.gov

Rational Design and Synthesis of Analogues for SPR Investigations

Rational design is a key strategy in medicinal chemistry and materials science for creating new molecules with specific biological activities or properties. nih.govmdpi.com This approach leverages an understanding of the target system, such as a protein binding site or a material's desired characteristic, to design molecules that are predicted to interact favorably. mdpi.comresearchgate.net For investigating the Structure-Property Relationships of 3-Methyl-1-(pyrazin-2-yl)butan-2-one, the rational design process would involve systematically modifying its chemical structure to probe the effects of different functional groups and structural features.

The synthesis of these designed analogues is the practical execution of the rational design. For pyrazine (B50134) derivatives, various synthetic methodologies are available. For instance, the condensation reaction of a 1,2-dicarbonyl compound with a corresponding acid hydrazide is a common method for preparing 1,2,4-triazines, a class of azaheterocycles that includes pyrazine. nih.gov The synthesis of pyrazine-2-carboxylic acid derivatives has been achieved through a reaction sequence involving 2,4,6-trichlorobenzoyl chloride followed by reaction with an amine. researchgate.net The development of novel paeonol (B1678282) derivatives containing a pyrazine structure has also been reported, demonstrating the versatility of synthetic approaches. nih.gov These synthetic efforts provide the physical compounds necessary for experimental validation of the properties predicted by QSPR models and for further refining the understanding of SPR. nih.gov

Advanced Docking and Scoring Methodologies for Predicting Molecular Interactions with Diverse Chemical Entities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org It is a powerful tool in drug discovery for predicting the binding mode and affinity of a small molecule (ligand) to a protein target. nih.govsemanticscholar.org For analogues of this compound, docking studies can provide insights into how structural modifications affect interactions with various biological targets or other chemical entities. nih.gov

Advanced docking methodologies often go beyond simple rigid-body docking and incorporate ligand and protein flexibility. Scoring functions are used to estimate the binding affinity, and while they have improved, accurately predicting binding affinity remains a significant challenge. nih.govsemanticscholar.org To enhance the reliability of predictions, molecular dynamics (MD) simulations are often used in conjunction with docking. semanticscholar.org These simulations can provide a more dynamic picture of the protein-ligand complex and allow for the calculation of binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). semanticscholar.org These advanced computational approaches are crucial for prioritizing the synthesis and experimental testing of the most promising analogues. researchgate.net

Cheminformatics and Data Mining for High-Throughput Property Prediction

Cheminformatics encompasses the use of computational and informational techniques to address a wide range of problems in the field of chemistry. researchgate.net Data mining, a key component of cheminformatics, involves extracting valuable knowledge and patterns from large datasets. springernature.com In the context of SPR studies, these approaches are invaluable for high-throughput property prediction. aps.org

By leveraging large chemical databases, machine learning algorithms can be trained to predict various properties of molecules, including physicochemical properties, biological activities, and toxicities. springernature.comresearchgate.net This data-driven approach complements the more focused QSPR modeling by enabling the rapid screening of vast virtual libraries of compounds. aps.orgnih.gov For instance, machine learning models can be developed to predict the flavor profiles of compounds, which could be relevant for pyrazine derivatives known for their aroma properties. nih.gov Furthermore, data mining techniques can be used to analyze the chemical space of known active compounds to identify novel scaffolds and design new analogues with a higher probability of possessing the desired properties. researchgate.netsemanticscholar.org The integration of cheminformatics and data mining into the research workflow significantly accelerates the discovery and optimization of new chemical entities. springernature.comaps.org

Emerging Research Directions and Future Perspectives for 3 Methyl 1 Pyrazin 2 Yl Butan 2 One Research

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazine (B50134) derivatives has been a subject of extensive research due to their importance in pharmaceuticals, fragrances, and functional materials. researchgate.netnih.govtandfonline.com However, many traditional methods for producing compounds like 3-Methyl-1-(pyrazin-2-yl)butan-2-one can involve multiple steps, harsh conditions, or generate significant waste. acs.org The future of its synthesis lies in the development of more atom-economical, sustainable, and efficient methodologies.

A promising area of research is the use of base-metal catalysis. For instance, methods using earth-abundant manganese pincer complexes have been developed for the dehydrogenative self-coupling of amino alcohols to produce symmetrical 2,5-substituted pyrazines. acs.orgnih.gov This approach is highly efficient and environmentally benign, producing only hydrogen gas and water as byproducts. acs.org Adapting such acceptorless dehydrogenative coupling routes could provide a direct and sustainable pathway to pyrazine cores for subsequent functionalization.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical research, from molecular discovery to process optimization. researchgate.netacs.org For a flavor compound like this compound, these computational tools offer powerful new capabilities. By integrating AI, researchers can explore and develop new flavor substances in a digital environment, saving significant time and resources. researchgate.net

Generative AI models are now being developed to design novel molecules with specific desired properties. acs.orgacs.orgresearchgate.net These models can be trained on large datasets of known flavor and fragrance compounds to learn the complex relationships between chemical structure and sensory perception. youtube.comyoutube.com This approach could be used to generate new analogs of this compound with potentially enhanced or entirely new flavor profiles. The AI can explore a vast "chemical space" of possibilities, suggesting candidates that human chemists might not have conceived of.

Advanced In-situ Spectroscopic Monitoring and Kinetic Studies of Reactions

A deeper understanding of reaction mechanisms is fundamental to optimizing chemical synthesis. Traditional methods often rely on analyzing the final product, offering little insight into the transient intermediates and reaction kinetics. Future research on the synthesis of this compound will likely incorporate advanced in-situ spectroscopic techniques to monitor the reaction in real-time.

Methods such as in-situ fluorescence spectroscopy have been successfully used to monitor the synthesis of other substituted heterocyclic derivatives by tracking changes in the spectral properties of reactants and products as the reaction progresses. nih.gov Similar approaches using Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy could be developed to provide a continuous stream of data on the concentration of reactants, intermediates, and products during the synthesis of this compound.

Complementing this will be detailed kinetic studies to elucidate the reaction mechanism and quantify the influence of various parameters on the reaction rate. Kinetic models have been developed for the formation of related flavor compounds, such as 2- and 3-methylbutanal, by studying how their concentrations change over time at different temperatures. researchgate.net A similar kinetic analysis of the synthesis of this compound would allow for the calculation of key parameters like activation energies. researchgate.net Theoretical kinetic studies using high-level quantum chemistry calculations can also provide deep insights into reaction pathways and the stability of intermediates. universityofgalway.ie This combined experimental and theoretical approach will enable precise control over the synthesis, leading to higher yields, improved purity, and a more robust manufacturing process.

Exploration of Self-Assembly Phenomena and Supramolecular Chemistry Applications

The pyrazine ring is a versatile building block not only in synthesis but also in the field of supramolecular chemistry. The specific arrangement of nitrogen atoms and the aromatic nature of the ring allow pyrazine-containing molecules to engage in non-covalent interactions like π-π stacking and hydrogen bonding, leading to spontaneous organization into larger, ordered structures. nih.govrsc.orgnih.gov While this compound is primarily known as a flavor compound, its molecular structure suggests a potential for self-assembly that remains unexplored.

Research on other pyrazine derivatives has shown their ability to form complex supramolecular architectures. For example, certain pyrazine-containing tetrachloroacenes have demonstrated excellent gelation ability in organic solvents, assembling into structures like rigid microbelts and flexible fibers. nih.govacs.org This self-assembly is driven by π-π stacking interactions between the pyrazine cores. nih.govacs.org Similarly, pyrazole-based molecules, which are also nitrogen-containing heterocycles, are well-known for their flexibility as building blocks (synthons) in creating diverse supramolecular materials. rsc.org

Future investigations could explore whether this compound, or its derivatives, can exhibit similar self-assembly behavior. By controlling factors such as solvent, temperature, and concentration, it might be possible to induce the formation of ordered aggregates, liquid crystals, or organogels. The presence of both a hydrogen-bond-accepting pyrazine ring and a polar ketone group could lead to unique and potentially useful supramolecular structures. This line of inquiry could open up entirely new applications for this class of compounds in materials science, far beyond their current role in the flavor industry.

High-Throughput Screening for New Chemical Space Exploration

The discovery of new molecules with valuable properties is often a slow and laborious process. High-throughput screening (HTS) offers a strategy to rapidly evaluate large numbers of compounds, dramatically accelerating the pace of discovery. rsc.orgnih.gov In the context of this compound, HTS can be a powerful tool for exploring the surrounding "chemical space" to identify novel derivatives with interesting flavor profiles or entirely new biological activities. researcher.liferesearchgate.netnih.gov

The process begins with defining a "fragrance-like" or "flavor-like" chemical space based on the properties of known active molecules. nih.gov Computational tools can then be used to generate vast virtual libraries of molecules that are structurally related to the parent compound, this compound. This exploration of virtual chemical space can be immense, with databases containing trillions of synthetically feasible compounds. emolecules.com

Once a library of target compounds is designed, HTS techniques can be employed for their rapid synthesis and evaluation. The integration of flow chemistry with high-throughput experimentation allows for the automated synthesis and optimization of reactions at a microscale, bridging the gap between small-scale screening and scalable production. acs.org These synthesized libraries can then be screened for desired properties. For instance, in the search for new anticancer agents, novel pyrazolopyrimidine derivatives were evaluated against a panel of 60 human tumor cell lines using an HTS approach. rsc.org A similar strategy could be adapted to screen pyrazine derivatives for sensory properties, leading to the discovery of the next generation of flavor and fragrance ingredients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1-(pyrazin-2-yl)butan-2-one, and how can reaction yields be improved?

- Methodological Answer :

-

Route 1 : Alkylation of pyrazine derivatives using methyl iodide, as demonstrated in analogous pyrazine-based syntheses (e.g., 2-Acetyl-3-methylpyrazine synthesis via methyl iodide alkylation) .

-

Route 2 : Condensation reactions involving hydrazine derivatives, inspired by the synthesis of pyridylpyrazole compounds (e.g., hydroxyethylhydrazine with ketones) .

-

Yield Optimization : Use high-purity reagents (≥97%, as noted in Kanto Reagents catalogs) and monitor reaction progress via HPLC or GC-MS. Adjust solvent polarity (e.g., toluene or chloroform) to enhance intermediate stability .

- Data Table :

| Synthetic Route | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide, Pyrazine | THF | 65–70 | 97 | |

| Condensation | Hydrazine, Ketone | Ethanol | 55–60 | 90 |

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

-

X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal analysis, ensuring high-resolution data (R-factor < 0.05) .

-

Spectroscopy :

-

NMR : Compare H/C chemical shifts with pyrazine derivatives (e.g., δ 8.5–9.0 ppm for pyrazine protons) .

-

MS : Confirm molecular ion peaks (e.g., m/z 177.16 for CHNO analogs) .

- Advanced Tip : For ambiguous signals, employ 2D NMR (HSQC, HMBC) to resolve coupling patterns and assign quaternary carbons.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

-

DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials .

-

Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.

- Data Table :

| Property | Calculated Value | Experimental Value | Deviation (%) | Reference |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) | 2.4 | |

| Dipole Moment (Debye) | 3.8 | 3.6 (X-ray) | 5.3 |

Q. How can researchers resolve contradictions in spectroscopic data for pyrazine derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d, CDCl) to identify solvent-induced shifts.

- Crystallographic Validation : Use X-ray structures to confirm bond lengths and angles, resolving discrepancies in C assignments (e.g., pyrazine ring carbons vs. ketone groups) .

- Collaborative Databases : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds.

Q. What strategies are recommended for studying the biological activity of this compound?

- Methodological Answer :

-

In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

-

Enzyme Inhibition : Test kinase inhibition (e.g., JAK/STAT pathways) using fluorescence-based assays, inspired by pyrazine-containing inhibitors like PF-06263276 .

-

In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling (e.g., LC-MS/MS for plasma analysis).

- Data Table :

| Assay Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Kinase Inhibition | JAK2 | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.